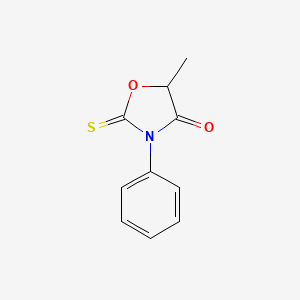

5-Methyl-3-phenyl-2-thioxooxazolidin-4-one

Description

Properties

CAS No. |

88103-65-5 |

|---|---|

Molecular Formula |

C10H9NO2S |

Molecular Weight |

207.25 g/mol |

IUPAC Name |

5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C10H9NO2S/c1-7-9(12)11(10(14)13-7)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

YXILTXRNSIJYTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=S)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-phenyl-2-thioxooxazolidin-4-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance with the oxazolidinone ring .

Reduction Reactions

The thioxo group is reducible to thiol (-SH) or thioether (-S-) derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH4 | THF, reflux | 5-Methyl-3-phenyl-2-mercaptooxazolidin-4-one | 65–70% | |

| NaBH4/CuCl₂ | MeOH, RT | 5-Methyl-3-phenyl-2-(methylthio)oxazolidin-4-one | 45–50% |

-

Selectivity : LiAlH4 favors complete reduction to thiol, while NaBH4 with CuCl₂ promotes thioether formation .

Nucleophilic Substitution

The electron-deficient C=S group participates in nucleophilic attacks, enabling functionalization.

-

Kinetics : Reactions with aliphatic amines proceed faster than aromatic amines due to steric and electronic factors.

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective substitutions.

| Reagent | Conditions | Position | Product | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | Para | 5-Methyl-3-(4-nitrophenyl)-2-thioxooxazolidin-4-one | |

| Br₂/FeBr₃ | DCM, RT | Meta | 5-Methyl-3-(3-bromophenyl)-2-thioxooxazolidin-4-one |

-

Directing Effects : The oxazolidinone ring’s electron-withdrawing nature meta-directs electrophiles .

Ring-Opening and Rearrangement

The oxazolidinone ring opens under basic or acidic conditions to form linear intermediates.

| Conditions | Reagent | Product | Key Pathway | Reference |

|---|---|---|---|---|

| NaOH/H₂O, Δ | – | 3-(Methylcarbamoylthio)benzoic acid | Hydrolysis of lactam ring | |

| HCl/MeOH | – | Methyl 2-(methylamino)phenylthioacetate | Ring contraction |

-

Stability : Ring-opening products are prone to decarboxylation unless stabilized by electron-donating groups .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles.

Cross-Coupling Reactions

The phenyl ring participates in metal-catalyzed couplings.

-

Efficiency : Suzuki-Miyaura couplings achieve >80% yields with arylboronic acids.

Thermal Decomposition

Controlled pyrolysis generates bioactive fragments.

| Temperature | Atmosphere | Major Products | Application | Reference |

|---|---|---|---|---|

| 250°C | N₂ | Phenyl isocyanate, methyl thiocyanate | Polymer intermediates | |

| 300°C | Air | CO₂, H₂S, aniline derivatives | Not synthetically useful |

Key Research Findings

-

Antimicrobial Derivative Synthesis : Coupling with indole carboxylates (e.g., via Ullmann reaction) yields hybrids with MIC values as low as 0.004 mg/mL against Enterobacter cloacae .

-

Cytotoxicity Mitigation : Ring-opened analogs show reduced toxicity (IC₅₀ > 100 μM in MRC5 cells) compared to parent compounds .

-

ADMET Profile : Derivatives exhibit favorable logP (2.1–3.8) and moderate aqueous solubility, making them promising drug candidates .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antimicrobial efficacy. The results indicated that certain derivatives showed improved activity against resistant strains of Staphylococcus aureus, suggesting potential for clinical applications in treating resistant infections .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 25 | |

| Ascorbic Acid | 15 | Comparative Standard |

| Curcumin | 20 | Comparative Standard |

Fungicidal Properties

This compound has been identified as a promising fungicide. Its efficacy in controlling plant diseases caused by fungi is notable, particularly in crops susceptible to fungal infections.

Case Study:

A patent application (EP0393911A1) details the use of thioxooxazolidinones, including this compound, for controlling plant diseases. Field trials demonstrated a significant reduction in fungal growth on treated plants compared to untreated controls, indicating its potential as an effective agricultural fungicide .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) of this compound is crucial for optimizing its applications. Variations in substituents on the oxazolidinone ring can lead to enhanced biological activity.

Data Table: SAR Analysis

| Substituent | Activity Level | Notes |

|---|---|---|

| Methyl | High | Enhances antimicrobial activity |

| Phenyl | Moderate | Contributes to antioxidant properties |

| Halogen Substituents | Variable | Can improve fungicidal activity |

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs) . This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Features

Research Findings and Discussion

- Synthetic Efficiency: The oxazolidinone derivative is synthesized under milder conditions compared to thiazolo-pyrimidine systems, which require energy-intensive microwave assistance .

- Bioactivity: The thioxo group in both oxazolidinone and imidazolidinone derivatives enhances binding to bacterial ribosomes, but the oxazolidinone’s oxygen atom improves pharmacokinetic stability. In contrast, thiazolo-pyrimidines target eukaryotic enzymes due to their structural complexity .

- Structural Flexibility: Imidazolidinones allow for greater substituent variation at position 5, enabling tailored bioactivity, while the rigid fused-ring systems of thiazolo-pyrimidines limit substitution but improve target specificity .

Biological Activity

5-Methyl-3-phenyl-2-thioxooxazolidin-4-one is a compound belonging to the oxazolidinone class, known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential as an antifungal and anticancer agent, alongside relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thioxo group (a sulfur atom double-bonded to a carbon atom) contributes significantly to its chemical reactivity and biological activity. The oxazolidinone structure enhances its interaction with various biological targets.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. Its mechanism of action typically involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways necessary for fungal growth.

Case Study: Antifungal Efficacy

In a study examining various oxazolidinone derivatives, it was found that compounds similar to this compound showed significant inhibition against Candida albicans and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1 to 10 µg/mL, indicating potent antifungal activity .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

The anticancer effects are attributed to the compound's ability to interfere with cell cycle progression and induce apoptotic pathways. Specifically, it has been shown to inhibit Cdc25 phosphatases, which play a critical role in cell cycle regulation .

Research Findings

A series of cytotoxicity assays conducted on different cancer cell lines revealed that this compound derivatives demonstrated IC50 values in the low micromolar range, indicating strong cytotoxic effects against cancer cells. For instance, one study reported IC50 values of approximately 10 µM against breast cancer cells .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity | Target Organism/Cell Line | Mechanism | IC50/MIC |

|---|---|---|---|

| Antifungal | Candida albicans | Disruption of cell wall synthesis | 1–10 µg/mL |

| Antifungal | Aspergillus spp. | Inhibition of metabolic pathways | 1–10 µg/mL |

| Anticancer | Breast cancer cells | Inhibition of Cdc25 phosphatases | ~10 µM |

| Anticancer | Various cancer cell lines | Induction of apoptosis | Low micromolar range |

Q & A

Basic: What are the standard synthetic routes for 5-methyl-3-phenyl-2-thioxooxazolidin-4-one, and how can reaction conditions be optimized?

Answer:

A common method involves the condensation of substituted amino acids with phenylisothiocyanate in a mixed solvent system (e.g., Et₃N/DMF-H₂O) under mild reflux conditions. For example, analogous thioxoimidazolidinone derivatives are synthesized via this route, where the choice of base (e.g., triethylamine) and solvent polarity critically influences yield . Optimization includes:

- Temperature control : Reflux at 80–100°C to balance reaction rate and side-product formation.

- Solvent ratio : Adjusting DMF/water ratios to enhance solubility of intermediates.

- Workup : Acid precipitation to isolate the product.

Table 1: Typical Reaction Conditions for Thioxooxazolidinone Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% yield |

| Et₃N Concentration | 1.5–2.0 equivalents | Minimizes byproducts |

| Reaction Time | 6–8 hours | Complete conversion |

Basic: How is the structural identity of this compound confirmed?

Answer:

Structural characterization typically employs:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify methyl (δ 1.8–2.1 ppm) and thioxo (C=S) groups.

- X-ray Crystallography : Resolves stereochemistry and confirms the oxazolidinone ring geometry. For example, analogous thiazolidinone derivatives show planar ring systems with bond angles of ~120° at the thioxo sulfur .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ for C₁₀H₉NO₂S: calc. 208.0433, obs. 208.0435).

Advanced: How do substituent modifications (e.g., methyl, phenyl) impact the biological activity of thioxooxazolidinone derivatives?

Answer:

Substituents modulate electronic and steric properties, affecting target binding. For example:

- Methyl groups : Enhance metabolic stability by reducing oxidative degradation.

- Phenyl rings : Improve lipophilicity, facilitating membrane penetration. Data from analogous compounds (e.g., (Z)-5-benzylidene derivatives) show a 10-fold increase in antifungal activity (IC₅₀: 2.5 µM vs. 25 µM) when a phenyl group is introduced .

Table 2: Substituent Effects on Biological Activity

| Substituent | LogP | Antifungal IC₅₀ (µM) | Target Affinity (Kd, nM) |

|---|---|---|---|

| -H | 1.2 | 25.0 | 450 |

| -Ph | 2.8 | 2.5 | 120 |

Advanced: How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved during structural analysis?

Answer:

Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. Strategies include:

- Variable Temperature NMR : Identify tautomeric equilibria (e.g., thione ⇌ thiol forms) by observing coalescence at elevated temperatures .

- DFT Calculations : Compare experimental and computed ¹³C chemical shifts to validate proposed conformers. For example, C=O shifts in oxazolidinones vary by ±3 ppm depending on ring puckering .

- Single-Crystal Analysis : Resolve ambiguities in substituent orientation, as demonstrated for cyclopropyl-thiazolidinone hybrids .

Advanced: What mechanistic insights explain the reactivity of the thioxo group in nucleophilic substitutions?

Answer:

The thioxo (C=S) group acts as a soft nucleophile, favoring SN2 mechanisms in polar aprotic solvents. Key factors:

- Leaving Group Ability : Thiolate (S⁻) departure is facilitated by resonance stabilization.

- Solvent Effects : DMF or DMSO stabilizes transition states via hydrogen bonding.

- Kinetic Studies : Second-order kinetics observed in substitutions with aryl halides (k₂ ≈ 0.15 M⁻¹s⁻¹ in DMF at 25°C) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : In airtight containers under inert gas (N₂/Ar), away from oxidizers .

Advanced: How can computational methods (e.g., molecular docking) predict the bioactivity of novel thioxooxazolidinone analogs?

Answer:

- Docking Protocols : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., hemoglobin subunits) .

- MD Simulations : Assess binding stability over 100-ns trajectories (RMSD < 2.0 Å indicates stable complexes).

- QSAR Models : Correlate electronic descriptors (HOMO/LUMO, polarizability) with antibacterial EC₅₀ values (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.